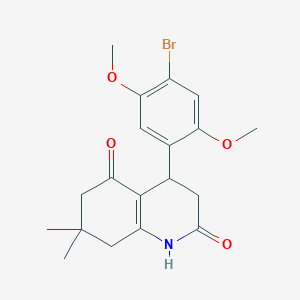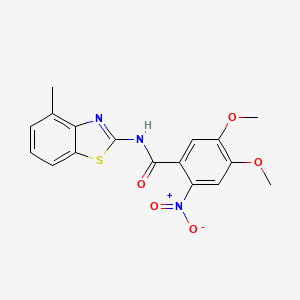
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, also known as CNU, is a chemical compound that has been extensively studied for its potential as an anticancer agent. CNU belongs to the class of urea derivatives, and its synthesis method involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. In
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption results in cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to have both biochemical and physiological effects. Biochemically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea inhibits tubulin polymerization and topoisomerase II activity, as mentioned above. Physiologically, N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potent anticancer activity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been shown to be effective against various cancer cell lines, and it has been reported to have synergistic effects with other chemotherapeutic agents. However, one limitation of using N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been reported to have toxic effects on normal cells, and its use in clinical settings may be limited due to its toxicity.
Future Directions
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea. One area of research could focus on developing new analogs of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea with improved efficacy and reduced toxicity. Another area of research could focus on the development of drug delivery systems for N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve its bioavailability and reduce its toxicity. Additionally, research could focus on the development of combination therapies involving N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea and other chemotherapeutic agents, which could enhance its anticancer activity. Finally, research could focus on the identification of biomarkers that could predict the response of cancer cells to N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea, which could improve patient selection for treatment.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea involves the reaction of 4-chloro-3-nitroaniline with 2-phenylethylisocyanate. The reaction takes place in anhydrous toluene under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is reported to be around 70%.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chloro-3-nitrophenyl)-N'-(2-phenylethyl)urea induces cell cycle arrest and apoptosis in cancer cells, and it has been reported to have synergistic effects with other chemotherapeutic agents.
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-7-6-12(10-14(13)19(21)22)18-15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQKBNTZYWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(2-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)

![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)